molecular formula C8H9NO4S B8718465 2-methyl-4-sulfamoylbenzoic acid

2-methyl-4-sulfamoylbenzoic acid

Cat. No.: B8718465
M. Wt: 215.23 g/mol
InChI Key: ZDNPPLMXXTWJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-sulfamoylbenzoic acid is a sulfonamide derivative of benzoic acid. It is known for its applications in organic synthesis and as a crosslinking reagent. The compound’s structure includes a methyl group at the second position and a sulfamoyl group at the fourth position on the benzoic acid ring, making it a unique and versatile chemical in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of 2-methyl-4-sulfamoylbenzoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-4-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 2-methyl-4-sulfamoylbenzoic acid is unique due to the presence of both the methyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis, research, and industry .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-methyl-4-sulfamoylbenzoic acid

InChI

InChI=1S/C8H9NO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)

InChI Key

ZDNPPLMXXTWJHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-benzoic acid (1.36 g, 10 mmol) was dissolved in CHCl3 (8 mL), added ClSO3H (5.83 g, 3.32 mL, 50 mmol) and stirred at 60° C. for 22 h. The reaction mixture was cooled to rt and then added carefully to a stirred solution of 25% NH3 in H2O (75 mL). The obtained solution was acidified to pH=2 using conc. HCl. The precipitate was collected by filtration, washed with H2O affording the title compound as a white powder (1.37 g).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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